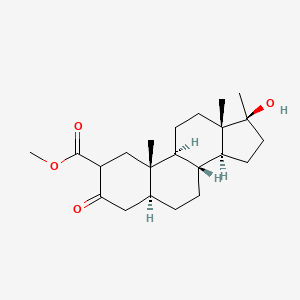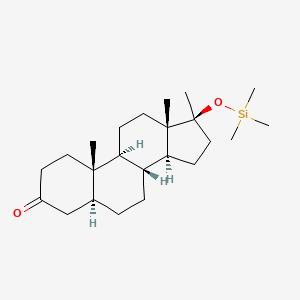
Fumonisin B2-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumonisin B2-13C34 is the 13C isotope-labelled analog of the mycotoxin, Fumonisin B2 . It is a mycotoxin derived from Fusarium and their Liseola section . It is used as an analytical standard for precise quality control of food and feed .
Synthesis Analysis
The synthesis of Fumonisin B2-13C4 involves the use of Fusarium fungi. The process involves liquid chromatographic determination methods with an efficient extraction procedure for fumonisins in rice, using artificially molded rice contaminated with fumonisins . The method involves alkaline hydrolysis during the extraction step .Molecular Structure Analysis
The molecular formula of Fumonisin B2-13C4 is 13C34H59NO14 . The molecular weight is 739.58 .Chemical Reactions Analysis
Fumonisin B2-13C4 undergoes reactions that are retained on the MAX SPE column . The determination of these reactions is done by liquid chromatography using fluorescence detection (HPLC-FL) with precolumn derivatization, or using tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis
Fumonisin B2-13C4 is a solid substance . It has a concentration of 10 μg/mL in acetonitrile: water . It is suitable for techniques such as HPLC and gas chromatography (GC) .Mécanisme D'action
Safety and Hazards
Fumonisin B2-13C4 is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fumonisin B2-13C4 involves the incorporation of four 13C isotopes into the molecule. This can be achieved through the use of labeled starting materials and selective reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Acetone-13C3", "Acetic anhydride", "L-Phenylalanine", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: The synthesis begins with the protection of the carboxylic acid group of L-Phenylalanine using acetic anhydride to form the corresponding ester.", "Step 2: The protected L-Phenylalanine ester is then reacted with Acetone-13C3 in the presence of sodium hydroxide to form the corresponding ketone.", "Step 3: The ketone is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with acetic anhydride to form the corresponding acetate ester.", "Step 5: The acetate ester is then hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid.", "Step 6: The carboxylic acid is then reacted with ethyl acetate and sodium bicarbonate to form the corresponding salt.", "Step 7: The salt is then treated with methanol to form the corresponding methyl ester.", "Step 8: The methyl ester is then reacted with acetic anhydride to form the corresponding acetate ester.", "Step 9: The acetate ester is then hydrolyzed using hydrochloric acid to form the final product, Fumonisin B2-13C4." ] } | |
Numéro CAS |
1327642-63-6 |
Nom du produit |
Fumonisin B2-13C4 |
Formule moléculaire |
C34H59NO14 |
Poids moléculaire |
709.808 |
Nom IUPAC |
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i15+1,16+1,28+1,29+1 |
Clé InChI |
UXDPXZQHTDAXOZ-QUMWXIPGSA-N |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonymes |
(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)


